N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine
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Overview
Description
N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine is an organic compound that belongs to the class of amines. This compound features a pyridine ring substituted with an ethylsulfonylpropyl group and a propan-2-yloxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a pyridine derivative is reacted with an appropriate sulfonylpropyl halide under basic conditions. The reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group yields sulfone derivatives, while reduction of a nitro group results in an amine.
Scientific Research Applications
N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target. The presence of the sulfonyl and pyridine groups allows for specific interactions with active sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-sulfonylpropyl)-2-propan-2-yloxypyridin-3-amine
- N-(3-ethylsulfonylpropyl)-2-methoxypyridin-3-amine
- N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-4-amine
Uniqueness
N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The ethylsulfonylpropyl group enhances its solubility and reactivity, while the propan-2-yloxy group influences its binding affinity and specificity towards molecular targets.
Properties
Molecular Formula |
C13H22N2O3S |
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Molecular Weight |
286.39 g/mol |
IUPAC Name |
N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C13H22N2O3S/c1-4-19(16,17)10-6-9-14-12-7-5-8-15-13(12)18-11(2)3/h5,7-8,11,14H,4,6,9-10H2,1-3H3 |
InChI Key |
LIOSIWUISCHNCT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCNC1=C(N=CC=C1)OC(C)C |
Origin of Product |
United States |
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